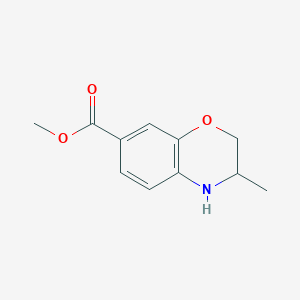

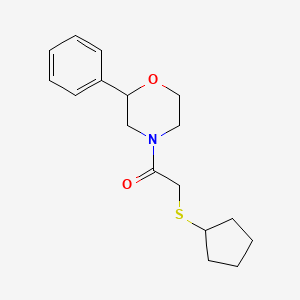

Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

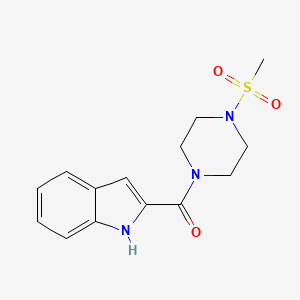

Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an organic compound that belongs to the class of benzoxazines and is synthesized through a multistep process.

Aplicaciones Científicas De Investigación

Novel Synthesis Techniques

A study by Gabriele et al. (2006) presented a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcasing a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This method is significant for its stereoselectivity, producing Z isomers preferentially or exclusively, with configurations confirmed by X-ray diffraction analysis (Gabriele et al., 2006).

Mechanistic Insights and Novel Reactions

Lisowskaya et al. (2006) explored a new cyclization mode of [N‐(Diarylmethyleneamino)carbonimidoyl]ketenes leading to the synthesis of 9H‐Pyrazolo[3,2‐b][1,3]benzoxazines. This work provides valuable insights into reaction mechanisms and introduces novel compounds, expanding the chemical space of benzoxazine derivatives (Lisowskaya et al., 2006).

Reactivity and Scope Studies

Quiñones et al. (2021) conducted a comprehensive study on the reactivity of methyl 1,2,3-triazine-5-carboxylate with amidines, highlighting the fast reaction rates and high yields. This study underscores the versatility of benzoxazine derivatives in synthesizing pyrimidines, contributing to the understanding of their chemical behavior (Quiñones et al., 2021).

Conformational and Structural Analyses

Tähtinen et al. (2003) utilized DFT methods to investigate the preferred conformations of cis-fused benzoxazine derivatives. This study provided a methodology for determining conformational equilibria, comparable to experimental approaches like variable-temperature NMR, thereby aiding in the structural analysis of benzoxazine compounds (Tähtinen et al., 2003).

Functional Applications and Material Synthesis

Mal et al. (2018) reported the synthesis of nonracemic 1,4-Benzoxazines via a novel method that showcased excellent enantio- and diastereospecificity. This method is crucial for synthesizing intermediates like (S)-3-methyl-1,4-benzoxazine, a key component in the synthesis of pharmaceuticals such as levofloxacin, demonstrating the functional applications of benzoxazine derivatives in material synthesis (Mal et al., 2018).

Propiedades

IUPAC Name |

methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-6-15-10-5-8(11(13)14-2)3-4-9(10)12-7/h3-5,7,12H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYWHIXCWFWZEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(N1)C=CC(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one](/img/structure/B2835503.png)

![2-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2835505.png)

![4-[({6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)methyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazole](/img/structure/B2835507.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2835508.png)

![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2835512.png)